UR-144 N-pentanoic acid metabolite-d5 is a synthetic cannabinoid derivative that serves as a metabolite of UR-144, a compound that has gained attention for its psychoactive properties similar to those of Δ9-tetrahydrocannabinol, the primary active component of cannabis. This metabolite is utilized primarily in forensic and toxicological analyses as an internal standard for quantifying UR-144 levels in biological samples. It is classified under synthetic cannabinoids, which are compounds designed to mimic the effects of natural cannabinoids but often with varying potency and effects.
The synthesis of UR-144 N-pentanoic acid metabolite-d5 typically involves modifications to the UR-144 structure to introduce deuterium at specific positions, enhancing its stability and allowing for precise quantification in mass spectrometry analyses. The synthesis process may include:
Technical details regarding specific reaction conditions, catalysts, and purification methods are often proprietary or detailed in specialized chemical literature.
The molecular structure of UR-144 N-pentanoic acid metabolite-d5 can be represented as follows:
The structure includes a pentanoic acid moiety attached to the indole framework characteristic of synthetic cannabinoids. The incorporation of deuterium enhances its mass for analytical purposes without altering its pharmacological activity significantly.
UR-144 N-pentanoic acid metabolite-d5 participates in various chemical reactions typical for synthetic cannabinoids, including:
Technical details of these reactions are essential for understanding its behavior in biological systems and during analytical testing.
The mechanism of action for UR-144 N-pentanoic acid metabolite-d5 primarily involves interaction with cannabinoid receptors, specifically:
Data on the effective concentration (EC50) values indicate that this metabolite exhibits varying potencies at these receptors compared to its parent compound UR-144, reflecting differences in pharmacodynamics.
The physical and chemical properties of UR-144 N-pentanoic acid metabolite-d5 include:
Relevant data from studies indicate that the compound maintains integrity during standard laboratory storage conditions but should be handled with care due to its psychoactive nature.
UR-144 N-pentanoic acid metabolite-d5 has several scientific applications:
UR-144 N-pentanoic acid metabolite-d5 (Chemical Name: 5-(3-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoic acid-2,4,5,6,7-d5) is a deuterated analog of the primary urinary metabolite of UR-144, a third-generation synthetic cannabinoid. The IUPAC name explicitly defines:
Deuteration occurs exclusively on the indole ring at positions 2,4,5,6,7, as specified by:
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCC(O)=O)C3=C([2H])C([2H])=C([2H])C([2H])=C32 [2] [4] UUTHIAPDCFFQKQ-FOZLTFMXSA-N (indicating deuterium substitution) [5]This labeling strategy: The deuterated metabolite shares identical stereochemistry and functional groups with its non-deuterated counterpart:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: